molecular formula C8H7N3O2 B8394594 7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde

7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde

Cat. No. B8394594
M. Wt: 177.16 g/mol
InChI Key: CCRZYCSDLFEXBT-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

To a round bottom flask was added 2-[(E)-2-phenylethenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one (600 mg, 2.39 mmol) in DMF (10 mL) and methanol (10 mL). Ozone was bubbled through the solution at room temperature for 20 minutes and the excess ozone was purged with a stream of nitrogen. Dimethyl sulfide (1.77 mL, 23.9 mmol) was added and the reaction was stirred at room temperature for 24 h. The solvent was evaporated and the resulting solid was dissolved in 20% MeOH-DCM. The crude product was added to a silica gel column and was eluted with 0-20% MeOH-DCM. The collected fractions gave the title compound (400 mg, 95% yield).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
C1(/C=[CH:8]/[C:9]2[N:10]=[CH:11][C:12]3[CH2:18][CH2:17][C:16](=[O:19])[NH:15][C:13]=3[N:14]=2)C=CC=CC=1.CSC.CN(C=[O:27])C>CO>[O:19]=[C:16]1[NH:15][C:13]2[N:14]=[C:9]([CH:8]=[O:27])[N:10]=[CH:11][C:12]=2[CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C1(=CC=CC=C1)/C=C/C=1N=CC2=C(N1)NC(CC2)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.77 mL
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ozone was bubbled through the solution at room temperature for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the excess ozone was purged with a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid was dissolved in 20% MeOH-DCM
ADDITION
Type
ADDITION
Details
The crude product was added to a silica gel column
WASH
Type
WASH
Details
was eluted with 0-20% MeOH-DCM

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O=C1CCC2=C(N=C(N=C2)C=O)N1
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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